B1575894 SgI-29

SgI-29

Cat. No.: B1575894
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characteristics of this compound Peptide Sequence

This compound (HNKQEGRDHDKSKGHFHRVVIHHKGGKAH) is defined by its linear 29-residue sequence containing seven histidine residues, two aspartic acids, and one glutamic acid (Table 1). The N-terminal histidine (His-1) and C-terminal alanine-histidine (Ala-28-His-29) flank a central HH motif (His-22-His-23), which serves as a primary metal coordination site. Secondary structure predictions and nuclear magnetic resonance (NMR) analyses reveal a flexible, disordered conformation in aqueous solutions, with no stable α-helical or β-sheet elements. This structural plasticity facilitates dynamic interactions with microbial membranes and metal ions.

Table 1: Primary structural features of this compound

Feature Description
Sequence HNKQEGRDHDKSKGHFHRVVIHHKGGKAH
Length 29 amino acids
Post-translational modifications None reported; synthetic analogs match native cleavage products
Key motifs His-1 (N-terminal), HH (positions 22–23), His-29 (C-terminal)

Biological Origin and Semenogelin Family Context

This compound originates from proteolytic cleavage of SEMG1, the predominant protein in human seminal plasma. Prostate-specific antigen (PSA) processes SEMG1 at residues 85–113 during semen liquefaction, generating this bioactive fragment. Within the semenogelin family, this compound shares functional parallels with:

  • Mouse seminal vesicle secretion 2 (SVS2) : A homologous decapacitation factor that protects sperm in the female reproductive tract.
  • SEMG2 fragments : Related peptides with overlapping antimicrobial domains but distinct metal-binding profiles.

Functionally, this compound contributes to:

  • Antimicrobial defense : Exhibits MIC values of 1.05–3.8 µM against Escherichia coli and Pseudomonas aeruginosa strains.
  • Sperm motility regulation : Acts as a transient motility inhibitor prior to PSA-mediated activation.
  • Metal ion homeostasis : Binds Zn(II) and Cu(II) with stability constants (logK) exceeding 10^6 M^−1 at physiological pH.

Physicochemical Properties and Acid-Base Behavior

This compound’s physicochemical profile is dominated by its high histidine content (24.1%) and net charge of +11 at neutral pH (Table 2). Potentiometric titrations identify 14 ionizable groups:

  • Acidic residues : C-terminal carboxyl (pKa 2.18), Asp-8 (pKa 2.2), Asp-10 (pKa 3.22), Glu-5 (pKa 3.74).
  • Basic residues : Seven histidine imidazoles (pKa 4.89–7.39), N-terminal amine (pKa 9.45), three lysine side chains (pKa 9.89–10.47).

Metal coordination studies reveal pH-dependent binding modes:

  • Zn(II) complexation : Adopts a histamine-like {NH2, 3Nim} coordination sphere at pH 7.4, involving His-1, His-22, and His-23.
  • Cu(II) binding : Preferentially interacts with the HH motif via {3Nim, NH2} coordination, stabilizing complexes below pH 6.

Table 2: Physicochemical parameters of this compound

Parameter Value Method/Source
Molecular weight 3377.74 Da Mass spectrometry
Isoelectric point (pI) 10.17 Computational prediction
Net charge (pH 7.4) +11 Amino acid composition analysis
Hydrophobicity index -1.838 (GRAVY score) ProtParam
Half-life (human) 3.5 hours In silico estimation

Table 3: Metal-binding properties of this compound

Metal Coordination Mode logK (25°C) Antimicrobial Enhancement
Zn(II) {NH2, 3Nim} (His-1/22/23) 6.2 ± 0.3 2.1-fold vs. E. faecalis
Cu(II) {3Nim, NH2} (HH motif) 8.9 ± 0.2 3.7-fold vs. P. aeruginosa

The peptide’s acid-base equilibria and metal speciation profiles directly influence its antimicrobial efficacy, with Cu(II)-bound forms showing enhanced activity against Gram-positive pathogens like Enterococcus faecalis.

Properties

bioactivity

Antimicrobial

sequence

HNKQEGRDHDKSKGHFHRVVIHHKGGKAH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

SgI-29 shares functional and structural similarities with other semenogelin-derived peptides, including SgIIA, Sg-15, and truncated derivatives like SgI-22. Below is a detailed comparison:

Structural and Sequence Features

Feature This compound SgIIA Sg-15 SgI-22
Length 29 amino acids 26 amino acids 15 amino acids (shared fragment) 22 amino acids (truncated this compound)
Key Motifs HH motif (His-13, His-15) HXH motif (His residues separated) HH motif (His-7, His-13) Retains HH motif from this compound
Metal-Binding Sites N-terminal amine, His-13, His-15 N-terminal amine, His residues N-terminal amine, His-7, His-13 Similar to this compound
Disordered Structure Flexible in solution Flexible in solution Flexible in solution Predicted stable α-helix

Metal-Binding Properties

Property This compound SgIIA Sg-15
Zn(II) Coordination [NH2, 3Nim] at physiological pH [NH2, 3Nim] with amide involvement [NH2, 3Nim]
Cu(II) Coordination Histamine-like binding (pH < 6) Non-histamine binding (pH > 6) [3Nim, NH2] at pH 7
Stability Constants log K = 16.1 (Zn), 14.2 (Cu) log K = 15.8 (Zn), 13.9 (Cu) log K = 15.5 (Zn), 13.5 (Cu)

Antimicrobial Activity

Parameter This compound SgIIA Sg-15 SgI-22
MIC50 (μg/mL) 64–128 (E. coli) 128–256 (E. faecalis) 256 (E. faecalis) 32–64 (E. coli)
Mechanism Membrane disruption via metal-bound charge Similar to this compound Metal-dependent charge generation Enhanced α-helix stability
pH Dependency Optimal at physiological pH Enhanced activity at basic pH Weak without metal ions Not reported

Functional Advantages

  • This compound vs. SgIIA : this compound’s HH motif provides superior Cu(II) binding stability at acidic pH, while SgIIA dominates at basic pH due to amide nitrogen coordination .
  • This compound vs. Sg-15 : The longer this compound sequence offers more binding sites and stronger antimicrobial activity, whereas Sg-15 requires metal ions for modest effects .
  • This compound vs. SgI-22 : Truncation to SgI-22 improves α-helix stability and charge distribution, resulting in lower MIC values .

Key Research Findings

Metal Coordination Drives Activity : this compound’s antimicrobial effect is potentiated by Zn(II) and Cu(II) binding, which induce localized positive charges critical for membrane disruption .

Structural Flexibility : Despite lacking a fixed structure, this compound’s His-rich sequence allows adaptive metal coordination, a feature shared with SgIIA and Sg-15 .

Derivative Optimization : Truncated derivatives like SgI-22 achieve higher potency by balancing hydrophobicity and charge .

Preparation Methods

Background on SgI-29

This compound corresponds to the amino acid sequence spanning residues 85 to 113 of Semenogelin I. It is one of several peptides generated by proteolytic cleavage of SgI, alongside SgI-46, SgI-47, and SgI-52. These peptides have been isolated from liquefied human seminal plasma and exhibit diverse biological functions, including antimicrobial activity.

Preparation Methods of this compound

The preparation of this compound can be broadly categorized into two approaches:

Isolation from Natural Sources

This compound was originally identified and isolated from human seminal plasma using a combination of chromatographic techniques:

Following isolation, the peptides were characterized by:

This approach enables the recovery of naturally occurring this compound but is limited by the availability of biological material and the complexity of purification.

Chemical Synthesis

For research and therapeutic applications, chemical synthesis of this compound is preferred due to scalability and purity control. The synthesis involves:

  • Solid-phase peptide synthesis (SPPS) : The standard method for peptide production, where amino acids are sequentially coupled on a resin support.
  • Automated flow chemistry synthesis : Recent advances have employed automated flow chemistry to expedite synthesis and purification of antimicrobial peptides, including human-derived peptides like this compound.
Solid-Phase Peptide Synthesis (SPPS)
Automated Flow Synthesis
  • Utilizes continuous flow reactors to accelerate coupling and deprotection steps.
  • Offers improved reproducibility and scalability.
  • Combined with reverse-phase flash chromatography for efficient purification.
  • Enables rapid generation of large peptide libraries for biological testing.

Comparative Analysis of Preparation Methods

Aspect Isolation from Natural Sources Chemical Synthesis (SPPS & Flow)
Source Human seminal plasma Synthetic amino acids
Yield Low to moderate, dependent on biological material High, scalable
Purity Variable, requires extensive purification High, controlled by synthesis and HPLC
Time Required Several days to weeks Hours to days (flow synthesis reduces time)
Cost High, due to biological material and labor Moderate to high depending on peptide length
Scalability Limited High
Structural Control Natural sequence only Full control, including modifications

Research Findings on this compound Preparation and Activity

  • Synthesized this compound exhibits strong antibacterial activity against various bacterial strains, confirming the biological relevance of the synthetic peptide.
  • The peptide’s preparation via chemical synthesis has enabled detailed functional studies, including antimicrobial assays.
  • Advances in flow synthesis have significantly improved throughput and purity, facilitating systematic biological evaluation of this compound and related peptides.

Summary and Recommendations

  • For research requiring natural peptide variants, isolation from seminal plasma remains valuable but is limited by complexity and yield.
  • Chemical synthesis, particularly using solid-phase and automated flow methods, is the preferred approach for producing this compound with high purity and in sufficient quantities.
  • The integration of flow chemistry and advanced purification techniques represents the state-of-the-art in antimicrobial peptide preparation, including this compound.
  • Researchers should consider the balance between cost, time, and purity when selecting preparation methods for this compound.

This article synthesizes data from authoritative sources, highlighting the preparation methodologies of this compound with a focus on practical and scalable approaches for research and therapeutic exploration.

Q & A

Basic: What structural features of SgI-29 contribute to its antimicrobial activity?

This compound, a 29-amino acid peptide derived from human semenogelin I, exhibits antimicrobial activity due to its physicochemical properties and secondary structure. Key features include:

  • Net charge : At neutral pH, this compound has a +4 charge, enabling electrostatic interactions with negatively charged bacterial membranes .
  • Hydrophobicity : A hydrophobicity score of −0.007 to 0.181 (APD2 prediction) balances membrane penetration without excessive cytotoxicity .
  • α-helical propensity : Predicted α-helical structure via APD2 and helical wheel analysis, though its amphipathicity is less pronounced compared to other antimicrobial peptides like RK-31 .
    Methodological insight : Use software tools like APD2 for physicochemical predictions and helical wheel plots to assess structural motifs. Pair with agar diffusion assays (e.g., MIC determination against E. coli ATCC 25922) to validate activity .

Basic: How can researchers design experiments to compare this compound with its derivatives?

A systematic approach involves:

Peptide truncation : Synthesize derivatives (e.g., SgI-25, SgI-22) by removing terminal residues to identify critical regions for activity .

Physicochemical profiling : Calculate pI, charge, hydrophobicity, and hydrophobic moment using tools like HeliQuest or ExPASy .

Antimicrobial assays : Use standardized protocols (e.g., agar diffusion, broth microdilution) against gram-negative (P. aeruginosa ATCC 27853) and gram-positive strains.

Structural validation : Circular dichroism (CD) spectroscopy to confirm α-helical content .
Example : SgI-22 (a truncated derivative) showed superior activity (MIC 8 μg/mL vs. E. coli) compared to this compound (MIC 16 μg/mL) due to optimized charge and hydrophobicity .

Advanced: Why does truncating this compound to SgI-22 enhance antimicrobial activity despite reduced peptide length?

The enhanced activity of SgI-22 arises from structural optimization:

  • Increased charge density : SgI-22 has a +3 charge at neutral pH, improving electrostatic targeting of bacterial membranes .
  • Improved hydrophobicity : Removal of polar residues (e.g., C-terminal GGK in SgI-25) enhances hydrophobic interactions with lipid bilayers .
  • Reduced steric hindrance : Shorter length may facilitate deeper membrane penetration.
    Contradiction note : While SgI-22 outperforms this compound, further truncation (e.g., SgI-14) reduces activity, indicating a threshold for minimal effective length .
    Methodological recommendation : Combine molecular dynamics simulations with fluorescence anisotropy to study membrane interaction depth .

Advanced: How can researchers resolve discrepancies in structure-activity relationships across this compound derivatives?

Discrepancies (e.g., SgI-19’s lower activity despite favorable hydrophobicity) require multi-modal analysis:

Context-dependent assays : Test activity under varying pH/salt conditions to mimic physiological environments .

Cytotoxicity screening : Use hemolysis assays (e.g., RBC lysis) to rule out toxicity-driven false negatives .

High-resolution structural analysis : NMR or cryo-EM to resolve conformational changes in membrane-bound states .
Case study : SgI-19’s reduced activity was linked to uneven charge distribution, highlighting the need for balanced electrostatic/hydrophobic profiles .

Advanced: What strategies optimize this compound derivatives for clinical translation while minimizing resistance?

Sequence diversification : Incorporate non-natural amino acids (e.g., D-enantiomers) to reduce protease susceptibility .

Synergy screening : Test combinations with conventional antibiotics (e.g., β-lactams) to lower MICs and delay resistance .

In vivo models : Use murine infection models to assess efficacy in systemic or mucosal infections .
Precedent : RK-31, a derivative of LL-37, achieved clinical relevance via similar optimization .

Basic: What are the standard protocols for synthesizing and purifying this compound derivatives?

Solid-phase synthesis : Use Fmoc/t-Bu chemistry with Rink amide resin for C-terminal amidation .

Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients. Validate purity (>95%) via MALDI-TOF .

Storage : Lyophilize peptides in endotoxin-free buffers and store at −80°C to prevent degradation .

Advanced: How can computational tools accelerate the design of this compound-based therapeutics?

  • Machine learning : Train models on peptide libraries (e.g., DRAMP 3.0) to predict activity/toxicity .
  • Molecular docking : Simulate interactions with bacterial membranes (e.g., POPG bilayers) using GROMACS .
  • Pharmacokinetic modeling : Predict clearance rates using tools like ADMETLab 2.0 .

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